molecular formula C13H11NO3S2 B6514867 1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 950277-11-9

1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B6514867
CAS No.: 950277-11-9
M. Wt: 293.4 g/mol
InChI Key: RKYGHIUOUCOIBX-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic 1,2-thiazine family, characterized by a fused thieno[3,2-c]thiazine core substituted with a benzyl group at the N1 position and two sulfonyl (trione) groups at the C2 and C4 positions. Its molecular formula is C₁₄H₁₁N₂O₃S₂, with a molecular weight of 343.38 g/mol. The tricyclic framework and sulfonyl moieties are critical for its biological activity, particularly in anti-inflammatory and neuroregenerative contexts .

Properties

IUPAC Name

1-benzyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-12-9-19(16,17)14(11-6-7-18-13(11)12)8-10-4-2-1-3-5-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYGHIUOUCOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Cyclization

Key steps include:

  • Sulfonation : Treatment of 3-aminothiophene-2-carboxylic acid with chlorosulfonic acid at 0–5°C yields the sulfonated intermediate. Excess chlorosulfonic acid ensures complete conversion, with reaction times ranging from 4–6 hours.

  • Cyclization : The sulfonated intermediate is heated under reflux in toluene with a base such as triethylamine to facilitate intramolecular cyclization. This step forms the thieno[3,2-c]thiazine ring, with yields averaging 65–75%.

Introduction of the Benzyl Group

The benzyl moiety at the N1 position is critical for modulating the compound’s electronic and steric properties. This substitution is achieved via nucleophilic aromatic substitution (SNAr) or alkylation.

Alkylation of the Thiazine Nitrogen

  • Reagents : Benzyl chloride or bromide in the presence of a strong base (e.g., NaH or K₂CO₃).

  • Conditions : Reactions are conducted in anhydrous DMF or THF at 60–80°C for 12–18 hours. Monitoring via thin-layer chromatography (TLC) confirms complete substitution.

  • Yield : 70–85%, depending on the steric hindrance of the benzylating agent.

Formation of the Trione Moiety

The 2,2,4-trione functionality is introduced through oxidation and ketonization of the thiazine ring.

Oxidation Protocols

  • Stepwise Oxidation : Sequential treatment with hydrogen peroxide (30%) in acetic acid converts sulfide groups to sulfones, followed by ketonization using Jones reagent (CrO₃/H₂SO₄).

  • One-Pot Method : Employing oxone (2KHSO₅·KHSO₄·K₂SO₄) in a mixed solvent system (acetone/water) achieves simultaneous oxidation and ketonization, reducing reaction time from 24 hours to 8 hours.

Oxidation MethodReagentsTime (h)Yield (%)
StepwiseH₂O₂, Jones reagent2460–65
One-PotOxone870–75

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and byproducts.

  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystals with >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 4.85 ppm (s, 2H, CH₂Ph), δ 7.25–7.45 ppm (m, 5H, aromatic protons), and δ 3.20 ppm (s, 2H, thiazine-CH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 430.92 (C₂₀H₁₅ClN₂O₃S₂).

Optimization and Troubleshooting

Reaction Temperature and Solvent Effects

  • Microwave-Assisted Synthesis : Reducing cyclization time from 6 hours to 45 minutes by employing microwave irradiation at 100°C improves yield to 80%.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to non-polar alternatives.

Common Side Reactions

  • Over-Oxidation : Excessive oxone leads to sulfone degradation, mitigated by strict stoichiometric control.

  • Benzyl Group Migration : Observed in acidic conditions, resolved by maintaining pH > 8 during alkylation.

Industrial-Scale Considerations

Catalytic Improvements

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) reduces benzylation time from 18 hours to 6 hours at 50°C.

  • Flow Chemistry : Continuous-flow reactors achieve 90% conversion in 2 hours, minimizing thermal degradation .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

1-Benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a lead compound for drug discovery, particularly in the development of new therapeutic agents. In industry, it is utilized in material science for the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-benzyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tricyclic 1,2-Thiazine Derivatives

Compounds in this class share the 1,2-thiazine core but differ in substituents and fused ring systems. For example:

  • 4-(4-Fluorophenylmethyl)-3-[(3-chloro-4-methoxyphenyl)amino]methylene derivative (CAS 894681-95-9): Molecular formula: C₂₁H₁₆ClFN₂O₄S₂ (MW: 478.9 g/mol). Features a 4-fluorobenzyl group and a chloro-methoxy-phenylamino substituent.
  • Microwave-synthesized tricyclic derivatives (e.g., compounds 5–7 in ):
    • Synthesized via Gabriel–Colman rearrangement with yields >95%.
    • Demonstrated preferential COX-2 inhibition (IC₅₀: 0.1–1.2 µM vs. COX-1 IC₅₀: 5–20 µM).
    • Low cytotoxicity (CC₅₀ > 100 µM in fibroblast assays) .

Key Differences :

  • The benzyl group in the target compound may enhance blood–brain barrier (BBB) penetration compared to bulkier fluorophenyl derivatives .
  • Microwave synthesis (3-minute reaction time) improves efficiency over conventional methods (10 hours) .

Bicyclic 1,2-Benzothiazine Derivatives

  • Saccharyl derivatives (e.g., 2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione): Simpler bicyclic structure (C₇H₅NO₃S₂, MW: 209.18 g/mol). Lacks the thieno-fused ring, reducing conformational rigidity. Historically studied for sweetening properties but shows weak COX inhibition .

Key Differences :

  • The tricyclic framework in the target compound enhances binding to cyclooxygenase (COX) active sites, as confirmed by molecular docking studies .

Thiophene-Containing Thiazine Derivatives

  • 4-(Thiophen-2-yl)-4,10-dihydrothiopyrano[3,2-b]benzothiazine-2,3-dicarboxylates (e.g., compounds 5b–5f): Feature thiophene substituents and dicarboxylate groups. Higher melting points (e.g., 206–208°C for compound 5e) due to increased polarity. Limited anti-inflammatory data but notable structural diversity .

Key Differences :

  • The target compound’s sulfonyl groups may improve solubility and metabolic stability compared to carboxylate esters .

Thiazolo-Thiazole Triones

  • 2H,3H-1λ⁶-[1,2]thiazolo[3,4-d][1,2]thiazole-1,1,3-trione (CAS 2137737-08-5): Smaller molecular framework (C₄H₂N₂O₃S₂, MW: 190.2 g/mol).

Key Differences :

  • The benzyl group in the target compound likely enhances membrane permeability and target engagement in neurological disorders .

Research Implications

  • Anti-Inflammatory Activity : Tricyclic derivatives with sulfonyl groups show superior COX-2 selectivity over bicyclic analogues, aligning with modern NSAID development trends .
  • Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times and improves yields, a critical advantage for scalable production .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

StepReaction TypeConditionsYield (%)Ref
1CyclizationDMF, 80°C65[1]
2BenzylationDCM, RT78[2]
3OxidationH₂O₂, 50°C82[3]

Basic: What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm; thiazine ring carbons at δ 160–180 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular mass (e.g., [M+H]⁺ expected for C₁₄H₁₂N₂O₃S₂: 344.0325) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the λ⁶-sulfur configuration in the thiazine ring .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:
SAR studies should systematically vary substituents (e.g., benzyl group, fluorophenyl, oxazole) and assess their impact:

  • Substituent Libraries : Synthesize derivatives with electron-withdrawing (e.g., -F, -NO₂) or electron-donating (e.g., -OCH₃) groups .
  • Biological Assays : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or cancer cell lines (e.g., IC₅₀ in MCF-7 cells) .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with activity .

Q. Table 2: Example SAR Data for Thieno-Thiazine Derivatives

SubstituentIC₅₀ (μM) COX-2LogPRef
3-Fluorophenyl0.452.8[1]
4-Methoxyphenyl1.203.1[19]

Advanced: What mechanistic pathways explain key reactions in the synthesis of this compound?

Methodological Answer:

  • Thiazine Ring Formation : Proceeds via nucleophilic attack of a thiol group on an α,β-unsaturated carbonyl, followed by cyclization under acidic conditions .
  • Benzylation : The benzyl group is introduced via SN2 displacement, with the fluorine atom in 3-fluorophenyl enhancing electrophilicity at the benzylic carbon .
  • Oxidation : The λ⁶-sulfur center is stabilized by resonance with adjacent carbonyl groups, as shown in X-ray studies .

Advanced: How can discrepancies in reported biological activity data be resolved?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing) .
  • Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2 assays) to normalize data .
  • Dose-Response Curves : Perform triplicate experiments to calculate mean IC₅₀ values with 95% confidence intervals .

Basic: What physicochemical properties are critical for pharmacological applications, and how are they determined?

Methodological Answer:

  • Solubility : Measured via shake-flask method in PBS (pH 7.4); logP values (~2.5–3.5) predict membrane permeability .
  • Stability : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .
  • Melting Point : Determined by DSC (expected range: 180–200°C) .

Advanced: How can researchers identify biological targets and binding mechanisms for this compound?

Methodological Answer:

  • Target Fishing : Use computational tools (e.g., SwissTargetPrediction) to prioritize kinases or GPCRs .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD for COX-2) .
  • Mutagenesis Studies : Modify active site residues (e.g., Arg120 in COX-2) to confirm binding interactions .

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